2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide
Description
The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide is a 1,2,4-triazole derivative featuring a sulfur-linked acetamide moiety. Its structure includes:
- A 4-amino-1,2,4-triazole core substituted with a bulky 4-(tert-butyl)phenyl group at position 3.
- A thioether bridge connecting the triazole to an acetamide group.
- An N-(2,4,6-trimethylphenyl) substituent on the acetamide, introducing steric hindrance and hydrophobicity.
Properties
Molecular Formula |
C23H29N5OS |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29) |
InChI Key |
BJKHMFYXHRCLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and trimethylphenyl groups. One common synthetic route involves the reaction of 4-(tert-butyl)phenylhydrazine with 2,4,6-trimethylbenzoyl chloride to form an intermediate, which is then cyclized to form the triazole ring.
Chemical Reactions Analysis
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and as an inhibitor of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The triazole ring and the tert-butyl and trimethylphenyl groups play crucial roles in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Triazole Core
- Target Compound vs. Analog: Both share the 4-amino and 5-(tert-butyl)phenyl groups on the triazole. However, the acetamide substituent in the target (2,4,6-trimethylphenyl) provides greater steric bulk than the 2,6-dimethylphenyl analog, likely enhancing hydrophobic interactions in nonpolar environments .
- The tert-butyl group is retained, suggesting shared emphasis on lipophilicity.
Acetamide Substituent Variations
- Fluorophenyl () vs. In contrast, the trimethylphenyl group in the target compound prioritizes steric shielding and lipid membrane permeability .
- Chlorophenyl/Pyridine Analogs () : Compounds with chlorophenyl or pyridine substituents (e.g., ) exhibit higher molecular polarity, which may reduce bioavailability compared to the tert-butyl-dominated target compound .
Research Findings and Implications
- Metabolic Stability : The tert-butyl group in the target compound and its analogs (e.g., ) is associated with resistance to oxidative metabolism, a critical advantage in drug design .
- Solubility Challenges : While the trimethylphenyl group enhances lipophilicity, it may also reduce aqueous solubility, necessitating formulation optimization .
- Activity Trends : Analogs with electron-withdrawing groups (e.g., fluorine in , chlorine in ) show varied activity profiles, suggesting that substituent choice must align with target-specific requirements.
Biological Activity
The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 441.55 g/mol. The presence of the triazole ring is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's structure suggests it may exhibit similar properties:
- Mechanism of Action : Triazoles typically inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.
- Case Studies : In a study examining various triazole derivatives, compounds with similar structures showed significant antifungal activity against Candida albicans and Aspergillus fumigatus .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| Triazole A | C. albicans | 0.5 |
| Triazole B | A. fumigatus | 0.8 |
| Target Compound | C. albicans | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied:
- Research Findings : Compounds with triazole moieties have demonstrated activity against various cancer cell lines. For instance, triazoles have shown efficacy against breast cancer (MCF-7) and colon cancer (HCT-116) cells.
- Case Study : A related sulfanyltriazole compound exhibited an IC50 value of 24 nM against resistant cancer cell lines . This suggests that our target compound may also possess significant anticancer properties.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Sulfanyltriazole | 27.3 |
| HCT-116 | Sulfanyltriazole | 6.2 |
| Target Compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial activity of triazoles is well-documented:
- Mechanism : These compounds disrupt microbial cell wall synthesis and function as inhibitors of key metabolic pathways.
- Case Studies : A comparative study showed that derivatives similar to our target compound had significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
| Bacteria | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Triazole Derivative | 16 µg/mL |
| S. aureus | Triazole Derivative | 8 µg/mL |
| Target Compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of tert-butyl and trimethyl groups enhances lipophilicity, potentially improving cell membrane penetration.
- Functional Groups : The amino group may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
